Boc-D-Cys(pMeBzl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Boc-D-Cys(pMeBzl)-OL” is a compound with the molecular formula C16H25NO3S . It is also known by its IUPAC name, tert-butyl N-[(2S)-1-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propan-2-yl]carbamate . The compound has a molecular weight of 311.4 g/mol .
Synthesis Analysis
While specific synthesis methods for “Boc-D-Cys(pMeBzl)-OL” were not found in the search results, it is known that Boc-D-Cys reagents have been used for the derivatization of amino acids .
Molecular Structure Analysis
The compound has a complex structure that includes a tert-butyl group, a carbamate group, and a sulfanyl group attached to a 4-methylbenzyl group . The InChI string for the compound is InChI=1S/C16H25NO3S/c1-12-5-7-13 (8-6-12)10-21-11-14 (9-18)17-15 (19)20-16 (2,3)4/h5-8,14,18H,9-11H2,1-4H3, (H,17,19)/t14-/m0/s1
.
Chemical Reactions Analysis
“Boc-D-Cys(pMeBzl)-OL” has been used in the derivatization of amino acids for high-performance liquid chromatographic (HPLC) analysis . The compound reacts with amino acids to form derivatives that can be separated and analyzed using HPLC .
Physical and Chemical Properties Analysis
“Boc-D-Cys(pMeBzl)-OL” has several computed properties. It has a molecular weight of 311.4 g/mol, an XLogP3-AA value of 2.8, two hydrogen bond donors, four hydrogen bond acceptors, and eight rotatable bonds . Its exact mass and monoisotopic mass are both 311.15551483 g/mol . The compound has a topological polar surface area of 83.9 Ų .
Scientific Research Applications
Peptide Synthesis
Boc-D-Cys(pMeBzl)-OH plays a crucial role in peptide synthesis, particularly in facilitating the formation of disulfide bonds, which are essential for the structural integrity and function of many proteins. Huang and Carey (2009) discussed the preparations of Boc-Cys(S-Pyr)-OH derivatives and their applications in orthogonal coupling of unprotected peptide segments. These derivatives enable the synthesis of peptides with N-terminal Cys(S-Pyr) through efficient intramolecular acyl transfers, highlighting the utility of protected cysteine in peptide engineering (Huang & Carey, 2009).
Catalysis
Chemical Sensors
Boron-doped carbon nanotubes, related to the study of boron-containing molecules like this compound, have been investigated for their potential as sensors for detecting cyanide compounds. Zhang, Zhang, and Liu (2006) explored boron-doped single-walled carbon nanotubes as models for sensing cyanides, demonstrating their high sensitivity to these molecules. This research suggests that boron-doped materials could serve as effective chemical sensors for environmental monitoring and safety (Zhang, Zhang, & Liu, 2006).
Future Directions
The future directions for “Boc-D-Cys(pMeBzl)-OL” are not specified in the search results. However, given its use in the derivatization of amino acids for HPLC analysis , it may find further applications in analytical chemistry and biochemistry.
Mechanism of Action
Target of Action
Boc-D-Cys(pMeBzl)-OH, also known as Boc-S-4-methylbenzyl-D-cysteine, is a derivative of the amino acid cysteine . It is primarily used in peptide and protein synthesis . The primary targets of this compound are the amino acids in peptides and proteins that it helps to synthesize .
Mode of Action
The compound works by protecting the cysteine thiol group during peptide synthesis . This protection allows for the synthesis of complex disulfide-rich peptides and proteins . The compound is then removed (deprotected) to reveal the cysteine thiol group, allowing it to participate in the formation of disulfide bonds .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathways involved in peptide and protein synthesis . By protecting the cysteine thiol group, it facilitates the synthesis of complex peptides and proteins, including those with multiple disulfide bonds . These proteins can then participate in a variety of biological processes, depending on their specific structures and functions .
Result of Action
The primary result of the action of this compound is the successful synthesis of complex peptides and proteins . By protecting the cysteine thiol group, it allows these molecules to be synthesized without unwanted side reactions . Once the compound is removed, the resulting peptides and proteins can participate in various biological processes .
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can influence its efficacy and stability. For example, the compound is typically stored at 2-8°C . .
Properties
IUPAC Name |
(2S)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVVZWSABRKAL-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.